molecular formula C7H10N4 B1356779 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 21254-23-9

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No. B1356779
CAS RN: 21254-23-9
M. Wt: 150.18 g/mol
InChI Key: HWLUYAARRNLXJL-UHFFFAOYSA-N
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Patent
US08618117B2

Procedure details

(Ethoxymethylene)malononitrile (12.83 g, 105 mmol) and isopropylhydrazine hydrochloride (11.06 g, 100 mmol) were combined in EtOH (250 mL). Diisopropylethylamine (36.6 mL, 210 mmol) was added drop-wise, resulting in some warming of the reaction mixture. The reaction was allowed to stir for about 18 h at room temp. Volatiles were then removed in vacuo, and the resulting viscous yellow oil was dissolved in dichloromethane and loaded onto a short column of silica gel. The column was eluted with dichloromethane (about 300 mL), followed by a 1:1 mixture of EtOAc and hexanes (about 750 mL), and the EtOAc:hexanes eluant was concentrated under reduced pressure to provide C20 as a pale yellow solid. Yield: 12.1 g, 80.6 mmol, 81%. LCMS m/z 151.1 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 1.26 (d, J=6.6 Hz, 6H), 4.41 (septet, J=6.5 Hz, 1H), 6.52 (br s, 2H), 7.53 (s, 1H).
Quantity
12.83 g
Type
reactant
Reaction Step One
Quantity
11.06 g
Type
reactant
Reaction Step Two
Quantity
36.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.Cl.[CH:11]([NH:14][NH2:15])([CH3:13])[CH3:12].C(N(C(C)C)CC)(C)C>CCO>[NH2:9][C:8]1[N:14]([CH:11]([CH3:13])[CH3:12])[N:15]=[CH:4][C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
12.83 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Two
Name
Quantity
11.06 g
Type
reactant
Smiles
Cl.C(C)(C)NN
Step Three
Name
Quantity
36.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for about 18 h at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in
TEMPERATURE
Type
TEMPERATURE
Details
some warming of the reaction mixture
CUSTOM
Type
CUSTOM
Details
Volatiles were then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting viscous yellow oil was dissolved in dichloromethane
WASH
Type
WASH
Details
The column was eluted with dichloromethane (about 300 mL)
ADDITION
Type
ADDITION
Details
followed by a 1:1 mixture of EtOAc and hexanes (about 750 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the EtOAc:hexanes eluant was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide C20 as a pale yellow solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=C(C=NN1C(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.